molecular formula C21H28O4 B13450732 (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Katalognummer: B13450732
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: JVIOAMIJLAYISK-ITYREZCDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of steroids, which are characterized by their four-ring core structure. The presence of multiple hydroxyl groups and a keto group makes it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Isomerization: Ensuring the correct geometric configuration (Z-configuration at the 17th position).

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional keto groups.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction may produce dihydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.

    Biology: Studied for its role in various biological processes and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes and influence numerous physiological pathways. The exact pathways and targets can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (11b,17Z)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
  • (11b,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al

Uniqueness

What sets (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al apart from similar compounds is its specific configuration and the presence of both hydroxyl and keto groups at strategic positions. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C21H28O4

Molekulargewicht

344.4 g/mol

IUPAC-Name

(2Z)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-15,17,19,24-25H,3-8,10H2,1-2H3/b18-16-/t14-,15-,17-,19+,20-,21-/m0/s1

InChI-Schlüssel

JVIOAMIJLAYISK-ITYREZCDSA-N

Isomerische SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]\4([C@H]3CC/C4=C(\C=O)/O)C)O

Kanonische SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=C(C=O)O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.